An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: A Versatile Synthetic Building Block
An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: A Versatile Synthetic Building Block
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of halogenated intermediates is paramount for the development of novel functional molecules. 3-Bromo-4-fluorocinnamic acid, with CAS Number 160434-49-1, stands out as a particularly valuable bifunctional building block. This technical guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, spectral characterization, reactivity profile, and applications, tailored for researchers and professionals in drug development and materials science.
The molecule's utility is derived from its distinct structural features: a carboxylic acid for amide and ester formation, an α,β-unsaturated alkene for addition reactions, and a di-halogenated phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions. This combination makes it an attractive scaffold for creating complex molecular architectures.
Physicochemical and Structural Properties
3-Bromo-4-fluorocinnamic acid is typically supplied as an off-white or light yellow solid.[1][2][3] Its fundamental properties are summarized below, providing a foundational understanding for its handling and application in synthesis.
Table 1: Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 160434-49-1 | [1][4] |
| Molecular Formula | C₉H₆BrFO₂ | [4][5] |
| Molecular Weight | 245.05 g/mol | [1][5] |
| IUPAC Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | [5][6] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 187-195 °C | [1][2][7] |
| Solubility | Insoluble in water | [2][3] |
| Purity | Commercially available at ≥98% purity |[1][7] |
Caption: Molecular Structure of 3-Bromo-4-fluorocinnamic acid.
Synthesis and Purification Protocol
The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel-Doebner condensation.[8][9] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic amine, followed by in-situ decarboxylation.
Rationale: This method is preferred over the Perkin reaction due to its milder conditions (typically refluxing pyridine vs. 180°C) and generally higher yields.[3] Pyridine serves as both the solvent and a basic catalyst, while a catalytic amount of piperidine is added as a stronger base to facilitate the initial formation of the malonate enolate, which is the rate-determining step.[7]
Caption: Workflow for Knoevenagel-Doebner Synthesis.
Step-by-Step Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq.) and malonic acid (1.2 eq.).
-
Reagent Addition: Add pyridine (3 mL per gram of aldehyde) to the flask to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.08 eq.).
-
Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.[7]
-
Workup: Once the reaction is complete, allow the dark mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 100 mL ice and 15 mL HCl). Slowly and carefully pour the reaction mixture into the acidic ice solution with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 3-bromo-4-fluorocinnamic acid as a crystalline solid. Dry the final product under vacuum.
Spectral Characterization
Structural confirmation is achieved through standard spectroscopic methods. The expected spectral features are detailed below, based on the known effects of substituents on cinnamic acid derivatives.[10][11]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), ~7.9-7.4 (m, 3H, Ar-H), ~7.6 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.7 (d, J ≈ 16 Hz, 1H, =CH-COOH). The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the trans (E) isomer. |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ (ppm): ~167 (-COOH), ~159 (d, ¹JCF ≈ 250 Hz, C-F), ~142 (Ar-CH=), ~135-120 (aromatic carbons), ~120 (=CH-COOH), ~118 (d, ²JCF ≈ 21 Hz, C-C-F), ~110 (C-Br). |
| FT-IR | (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1690 (strong, C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~980 (trans C-H bend). |
| Mass Spec. | (EI) m/z: Molecular ion peaks at ~244 and ~246 with a characteristic ~1:1 ratio, confirming the presence of one bromine atom. |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-bromo-4-fluorocinnamic acid stems from its three distinct reactive sites.
Caption: Key Reaction Pathways for 3-Bromo-4-fluorocinnamic acid.
-
Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (using an alcohol with an acid catalyst) and amidation (using an amine with a peptide coupling agent like EDC/HOBt) to generate a diverse library of derivatives.
-
Alkene Double Bond: The conjugated double bond can be selectively reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding propanoic acid derivative. It can also undergo epoxidation or other electrophilic additions.
-
Aryl Bromide: The C-Br bond is the most strategic functional group for complex molecule synthesis. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl systems.
-
Heck Coupling: Reaction with alkenes to extend the conjugated system.[2][12]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Applications in Research and Drug Development
Cinnamic acid and its derivatives are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][10] 3-Bromo-4-fluorocinnamic acid serves as an advanced intermediate in the synthesis of novel therapeutic agents.
-
Scaffold for Lead Optimization: In a drug discovery program, this molecule can be used to systematically probe structure-activity relationships (SAR). The carboxylic acid can be converted into an amide library to explore interactions with a target protein, while the aryl bromide can be used in parallel synthesis via cross-coupling to explore different substituents in the phenyl ring region.
-
Modulation of Physicochemical Properties: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. It can block metabolic oxidation at the para-position and form favorable hydrogen bond or dipole interactions within a protein binding pocket, often enhancing potency and improving pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): As a well-defined and reactive fragment, it can be used to build upon initial low-affinity hits. For instance, if a fluorophenyl fragment is identified in a screen, this molecule provides a direct route to elaborate that fragment into larger, more potent compounds.
Safety and Handling
As a laboratory chemical, 3-Bromo-4-fluorocinnamic acid must be handled with appropriate precautions. It is classified as an irritant.[2][5]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[2][3][5] |
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 688312, 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. PubChem Database. [Link]
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Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC. [Link]
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ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]
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Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.
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PubChem. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. [Link]
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